2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15082156
InChI: InChI=1S/C14H21N3O2/c1-10(2)15-13(18)9-17-14(19)8-11-6-4-3-5-7-12(11)16-17/h8,10H,3-7,9H2,1-2H3,(H,15,18)
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide

CAS No.:

Cat. No.: VC15082156

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H21N3O2/c1-10(2)15-13(18)9-17-14(19)8-11-6-4-3-5-7-12(11)16-17/h8,10H,3-7,9H2,1-2H3,(H,15,18)
Standard InChI Key AQOOKXMOMFNHST-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)CN1C(=O)C=C2CCCCCC2=N1

Introduction

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of amides. It features a unique structure with a cyclohepta[c]pyridazine ring system, which is fused with an acetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Synthesis and Preparation

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide typically involves multi-step reactions. These may include the formation of the cyclohepta[c]pyridazine ring system followed by the introduction of the acetamide group. The specific conditions and reagents used can vary depending on the desired yield and purity.

Synthesis Steps

  • Formation of the Cyclohepta[c]pyridazine Ring: This step often involves the condensation of appropriate precursors under specific conditions to form the ring system.

  • Introduction of the Acetamide Group: This involves reacting the cyclohepta[c]pyridazine derivative with an appropriate amine (in this case, propan-2-ylamine) and an acylating agent.

Biological Activities

The biological activities of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide are of significant interest. Compounds with similar structures have been studied for their potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Potential Applications

  • Pharmacological Studies: These studies aim to identify potential therapeutic uses based on the compound's interaction with biological targets.

  • Toxicity Assessments: Understanding the compound's toxicity is crucial for determining its safety profile.

Table 2: Biological Activities

ActivityDescription
Anti-inflammatoryPotential activity based on structural similarity to known anti-inflammatory compounds
AntimicrobialPossible activity against certain microorganisms, pending further study
AnticancerPreliminary studies suggest potential anticancer effects, requiring further investigation

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